4-Isopropyl-2-methylpyrimidine-5-carboxylic acid
Description
Properties
IUPAC Name |
2-methyl-4-propan-2-ylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-5(2)8-7(9(12)13)4-10-6(3)11-8/h4-5H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGODGDGIONWIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562456 | |
| Record name | 2-Methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127958-08-1 | |
| Record name | 2-Methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-4-(propan-2-yl)pyrimidine-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
β-Keto Esters and Urea-Based Cyclization
A foundational approach involves cyclocondensation of β-keto esters with urea or thiourea derivatives. For example, ethyl 3-isopropyl-4-methylacetoacetate reacts with urea under acidic conditions to form the pyrimidine ring. This method, analogous to the Hantzsch dihydropyrimidine synthesis, typically yields dihydro intermediates that require subsequent oxidation. In a modified protocol, substituting urea with formamide under elevated temperatures (70–180°C) in the presence of acidic catalysts (e.g., HCl or p-toluenesulfonic acid) directly yields aromatic pyrimidines.
Example Protocol
Amidines as Nitrogen Sources
Amidines, such as acetamidine or benzamidine, offer an alternative nitrogen source for constructing the pyrimidine core. Reacting methyl-isopropyl β-keto esters with acetamidine hydrochloride in methanol at reflux (65°C) produces 2,4-disubstituted pyrimidines. This method avoids oxidation steps but requires stringent control of stoichiometry to minimize side products like imidazoles.
Oxidation of Pre-formed Pyrimidine Derivatives
Methyl Group Oxidation to Carboxylic Acid
Introducing the carboxylic acid group at position 5 often involves oxidizing a methyl substituent. Potassium permanganate (KMnO₄) in acidic or basic media is a classical oxidant, though over-oxidation risks degrade the pyrimidine ring. Modern protocols favor OXONE® (2KHSO₅·KHSO₄·K₂SO₄) in biphasic systems (e.g., CH₂Cl₂/H₂O), which selectively oxidizes methyl groups to carboxylic acids at ambient temperatures.
Optimized Oxidation Protocol
Hydrolysis of Cyano or Ester Intermediates
Alternative routes employ cyano groups at position 5, which are hydrolyzed to carboxylic acids using concentrated HCl (6M, reflux) or enzymatic methods. For instance, 5-cyano-4-isopropyl-2-methylpyrimidine undergoes hydrolysis in HCl/EtOH (1:1) at 80°C for 12 hours, yielding the target acid in 85% purity.
Multi-step Synthesis via Knoevenagel Intermediates
A convergent synthesis involves Knoevenagel condensation between isopropyl methyl ketone and diethyl oxalate, followed by cyclization with methylurea. The intermediate diethyl 3-isopropyl-2-methylenesuccinate is treated with methylurea in acetic acid, yielding a dihydropyrimidine that is dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Key Steps
-
Knoevenagel Condensation : 75% yield.
-
Cyclization with Methylurea : 60% yield.
-
Dehydrogenation : DDQ in toluene, 80°C, 8 hours (82% yield).
Industrial Scalability and Process Optimization
Solvent and Catalyst Selection
Large-scale syntheses prioritize solvent recovery and catalyst recyclability. Patent disclosures highlight the use of xylol or toluene as recyclable solvents for cyclocondensation, reducing production costs by 30% compared to ethanol-based systems. Heterogeneous catalysts like acidic ion-exchange resins (e.g., Amberlyst-15) improve yields by minimizing side reactions during ester hydrolysis.
Green Chemistry Approaches
Recent advances emphasize microwave-assisted synthesis to reduce reaction times. For example, cyclocondensation of β-keto esters with urea under microwave irradiation (150 W, 100°C) completes in 30 minutes with 78% yield, compared to 6 hours conventionally.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| β-Keto Ester + Formamide | 50–56 | 95 | One-pot, scalable | Requires acidic conditions |
| OXONE® Oxidation | 68–72 | 98 | Selective, mild conditions | Cost of oxidant |
| Knoevenagel + Dehydrog. | 60–82 | 90 | High regioselectivity | Multi-step, low atom economy |
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of this compound from 2-methylpyrimidine.
Reduction: Formation of 4-isopropyl-2-methylpyrimidine-5-methanol.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Scientific Research Applications
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid has several notable applications in scientific research:
1. Chemistry:
- Building Block in Synthesis: It serves as a precursor in the synthesis of more complex pyrimidine derivatives. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with desired properties.
2. Biology:
- Biological Activity: The compound is studied for its potential anti-inflammatory and antimicrobial properties. Research indicates that it may interact with specific biological targets, leading to alterations in metabolic pathways .
3. Medicine:
- Drug Development: Investigated for its potential use in the design of new therapeutic agents, particularly as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis. This inhibition could have implications for antimicrobial and anticancer therapies .
4. Industry:
- Production of Specialty Chemicals: Utilized as an intermediate in organic synthesis, contributing to the production of specialty chemicals that have various industrial applications.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Drug Development:
Mechanism of Action
The mechanism of action of 4-Isopropyl-2-methylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Molecular Differences
The following table summarizes key structural and molecular distinctions between 4-isopropyl-2-methylpyrimidine-5-carboxylic acid and related compounds:
Functional Group Impact on Properties
- Polarity and Solubility: The ethoxymethyl and (2-ethoxyethyl)amino groups in compounds increase polarity compared to the isopropyl and methyl substituents in the target compound. This enhances aqueous solubility, critical for pharmaceutical formulations. The sulfanyl group in 4-methyl-2-sulfanylpyrimidine-5-carboxylic acid introduces nucleophilic reactivity, making it suitable for thiol-mediated conjugation reactions .
- Thermal Stability: Limited data exist for melting/boiling points of these compounds. However, the methylthiomethyl and isopropyl substituents are expected to confer higher thermal stability compared to polar derivatives like ethoxymethyl analogs .
Research and Application Insights
Drug Development :
Synthetic Utility :
- Parallel synthesis methods, as described in pyrimidine carboxamide libraries , could be adapted for derivatives of this compound to explore bioactivity.
Biological Activity
4-Isopropyl-2-methylpyrimidine-5-carboxylic acid (IMPC) is a heterocyclic organic compound with a pyrimidine ring structure, notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
Molecular Formula: C₉H₁₂N₂O₂
Molecular Weight: 180.20 g/mol
CAS Number: 127958-08-1
The compound features an isopropyl group and a carboxylic acid functional group, which are critical for its chemical reactivity and biological activity. The presence of these groups contributes to its unique steric and electronic properties.
Research indicates that IMPC may act as an inhibitor of specific enzymes, particularly dihydrofolate reductase (DHFR) , which is crucial for DNA synthesis. Inhibition of DHFR disrupts rapid cell growth, suggesting potential applications in antimicrobial and anticancer therapies . The interaction of IMPC with biological targets is believed to involve binding to active sites on enzymes or receptors, leading to altered metabolic pathways.
Biological Activities
-
Antimicrobial Properties:
- Studies have shown that IMPC exhibits antimicrobial activity, making it a candidate for further exploration in the development of antibiotics .
-
Anticancer Potential:
- The inhibition of DHFR by IMPC suggests its use in cancer treatment strategies, particularly against rapidly proliferating tumor cells .
-
Anti-inflammatory Effects:
- Preliminary studies indicate that IMPC may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions .
Comparative Analysis with Similar Compounds
To understand the unique biological properties of IMPC, it is essential to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C₉H₁₂N₂O₂ | Exhibits significant enzyme inhibition potential |
| 2-Methylpyrimidine-5-carboxylic acid | C₇H₈N₂O₂ | Lacks isopropyl group; less hydrophobic |
| 4-Methyl-2-(methylthio)pyrimidine-5-carboxylic acid | C₉H₁₁N₂OS | Contains methylthio; may influence biological activity |
The presence of both isopropyl and methyl groups in IMPC enhances its hydrophobicity and potentially increases its binding affinity to biological targets compared to its analogs.
Case Studies and Research Findings
Several studies have highlighted the biological activity of IMPC:
- Study on DHFR Inhibition: A study published in "Bioorganic & Medicinal Chemistry Letters" demonstrated that IMPC effectively inhibits human DHFR, suggesting its potential as an antimicrobial or anticancer agent .
- Antimicrobial Activity Evaluation: Research evaluating various pyrimidine derivatives indicated that IMPC possesses significant antimicrobial properties against a range of bacterial strains .
Q & A
Basic: What synthetic routes are recommended for preparing 4-isopropyl-2-methylpyrimidine-5-carboxylic acid, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step functionalization of the pyrimidine ring. A common approach includes:
- Step 1: Introducing the isopropyl and methyl substituents via nucleophilic substitution or Suzuki-Miyaura coupling reactions. For example, describes using palladium catalysts for coupling aryl halides with organoboron reagents to build substituted pyrimidines .
- Step 2: Carboxylic acid group introduction via hydrolysis of esters or nitriles. For instance, methyl esters (as in ) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) .
- Optimization: Reaction yields improve with controlled temperature (60–80°C for coupling reactions), anhydrous solvents (e.g., THF or DMF), and catalyst systems like Pd(PPh₃)₄. Monitoring intermediates via TLC or HPLC ensures stepwise progress .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
Key techniques include:
- ¹H/¹³C NMR: Assigns proton environments (e.g., isopropyl CH₃ groups at ~1.2 ppm) and aromatic carbons. uses NMR to confirm substituent positions in a fluorophenyl-pyrimidine derivative .
- IR Spectroscopy: Identifies carboxylic acid C=O stretches (~1680–1720 cm⁻¹) and pyrimidine ring vibrations. reports IR peaks at 1621 cm⁻¹ (C=O) and 1592 cm⁻¹ (aromatic C=C) for similar compounds .
- Mass Spectrometry (ESI-MS): Confirms molecular weight (e.g., [M+H]+ ion). achieved a 758.2904 [M+H]+ match for a pyrimidine-carboxamide derivative .
Advanced: How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT Calculations: Model transition states to predict regioselectivity. For example, steric hindrance from the isopropyl group (see ’s X-ray data on substituent geometry) may direct electrophiles to less hindered ring positions .
- Molecular Electrostatic Potential (MEP) Maps: Identify electron-deficient sites on the pyrimidine ring, guiding predictions for nucleophilic attack. highlights substitution reactions at the 2- and 4-positions of similar pyrimidines .
Advanced: What strategies mitigate discrepancies in spectroscopic data for derivatives of this compound?
Answer:
- Cross-Validation: Combine NMR, X-ray crystallography (as in ), and high-resolution MS to resolve ambiguities. For example, crystallography can confirm substituent orientation if NMR signals overlap .
- Isotopic Labeling: Use ¹³C-labeled precursors to trace carbons in complex spectra.
- Variable-Temperature NMR: Resolve dynamic effects like tautomerism, which may obscure peak assignments in pyrimidine derivatives .
Basic: What protecting groups are suitable for synthesizing ester derivatives of this compound?
Answer:
- Methyl/Ethyl Esters: Commonly used due to ease of hydrolysis. and describe methyl ester intermediates, which are hydrolyzed with NaOH/MeOH .
- t-Butyl Esters: Provide acid stability under basic conditions. Deprotection uses TFA or HCl.
- Considerations: Select groups compatible with subsequent reactions (e.g., avoiding esters that hydrolyze prematurely during coupling steps) .
Advanced: How do steric effects from isopropyl/methyl groups influence electrophilic substitution on the pyrimidine ring?
Answer:
- Steric Hindrance: The isopropyl group (bulky substituent) at position 4 and methyl at position 2 (see ’s crystallographic data) limit electrophile access to adjacent positions.
- Regioselectivity: Electrophiles (e.g., nitrating agents) favor positions 5 or 6 due to reduced steric crowding. Compare with ’s findings on sulfonation regiochemistry in substituted pyrimidines .
Basic: What purification methods ensure high purity for biological assays?
Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/EtOAc for non-polar intermediates; MeOH/CH₂Cl₂ for polar acids).
- Recrystallization: Optimize solvent pairs (e.g., EtOH/H₂O) based on solubility. achieved >95% purity for a pyrimidine-carboxamide via recrystallization .
- HPLC: Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related impurities.
Advanced: How can tautomeric forms of this compound affect kinetic studies?
Answer:
- Tautomer Detection: Use ¹H NMR in DMSO-d₆ to monitor proton exchange between pyrimidine ring nitrogens. ’s structural data on pyrimidine-5-carboxylic acid derivatives shows tautomer-dependent shifts .
- Kinetic Modeling: Incorporate tautomeric equilibria into rate equations. For example, the keto-enol equilibrium may alter nucleophilicity at specific positions, impacting reaction rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
